4-Fluorophenyl 2-nitrobenzoate

Description

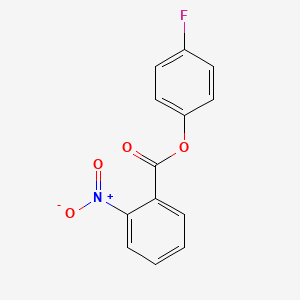

4-Fluorophenyl 2-nitrobenzoate is a nitroaromatic ester characterized by a 2-nitrobenzoate backbone substituted with a 4-fluorophenyl group. Nitrobenzoates are widely used in pharmaceuticals, agrochemicals, and dyes due to their electron-withdrawing nitro groups, which enhance stability and reactivity .

Properties

IUPAC Name |

(4-fluorophenyl) 2-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO4/c14-9-5-7-10(8-6-9)19-13(16)11-3-1-2-4-12(11)15(17)18/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKJRDVHPCGUKAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluorophenyl 2-nitrobenzoate can be synthesized through several methods. One common approach involves the esterification of 4-fluorophenol with 2-nitrobenzoic acid. The reaction typically requires a catalyst such as sulfuric acid and is carried out under reflux conditions. Another method involves the use of 4-fluorobenzoyl chloride and 2-nitrophenol in the presence of a base like pyridine .

Industrial Production Methods

Industrial production of this compound often employs large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Fluorophenyl 2-nitrobenzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The ester bond can be hydrolyzed to yield 4-fluorophenol and 2-nitrobenzoic acid.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C).

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products Formed

Reduction: 4-Fluoroaniline and 2-aminobenzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 4-Fluorophenol and 2-nitrobenzoic acid.

Scientific Research Applications

4-Fluorophenyl 2-nitrobenzoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluorophenyl 2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and proteins .

Comparison with Similar Compounds

Degradation Pathways and Environmental Persistence

Nitrobenzoates are recalcitrant pollutants, but microbial degradation pathways vary by substituent position:

- 2-Nitrobenzoate (2NB): Degraded via a novel oxidative pathway in Arthrobacter sp. SPG, producing salicylate and catechol intermediates. Over 90% degradation occurs in soil within 10–12 days .

- 4-Nitrobenzoate (4NB) : Typically degraded via reductive pathways, releasing ammonium instead of nitrite .

- 4-Fluorophenyl 2-Nitrobenzoate : While direct data is unavailable, the presence of fluorine may slow degradation due to its strong electron-withdrawing nature, reducing susceptibility to enzymatic attack.

Table 1: Degradation Profiles of Nitrobenzoates

| Compound | Degradation Pathway | Key Enzymes Involved | Degradation Efficiency | Timeframe |

|---|---|---|---|---|

| 2-Nitrobenzoate (2NB) | Oxidative | 2NB-monooxygenase | >90% | 10–12 days |

| 4-Nitrobenzoate (4NB) | Reductive | Nitroreductase | ~85% (est.) | 14–16 days |

| This compound* | Hypothetical | N/A | Unknown | Unknown |

Structural and Electronic Effects

Substituent position and identity significantly influence molecular geometry and reactivity:

- Dihedral Angles : In 4-formyl-2-nitrophenyl benzoate derivatives, dihedral angles between aromatic rings range from 4.96° (nearly planar) to 62.90° (highly twisted), depending on substituents like bromine or chlorine . Fluorine’s small size may promote planarity in 4-fluorophenyl analogs, enhancing π-π stacking in crystal structures.

- Halogen Effects : Fluorine substitution (e.g., in N-(4-fluorophenyl)maleimide) shows similar bioactivity to bulkier halogens (Cl, Br, I), suggesting electronic effects dominate over steric hindrance in inhibition assays .

Table 2: Structural Parameters of Nitrobenzoate Derivatives

| Compound | Dihedral Angle (°) | Key Substituents | Planarity |

|---|---|---|---|

| 4-Formyl-2-nitrophenyl 4-bromo benzoate | 62.90 | Br, NO₂ | Low |

| 4-Formyl-2-nitrophenyl 4-chloro benzoate | 19.55 | Cl, NO₂ | Moderate |

| 4-Formyl-2-nitrophenyl 3-nitro benzoate | 4.96 | NO₂, CH₃ | High |

| This compound* | ~5–20 (predicted) | F, NO₂ | Moderate |

*Predicted based on substituent size and electronic effects .

Physicochemical Properties

- Molecular Weight: 4-Nitrophenyl 4-fluorobenzoate (C₁₃H₈FNO₄) has a molecular weight of 261.21 g/mol, comparable to this compound (estimated ~275 g/mol) .

- Solubility : Nitrobenzoates are generally insoluble in water but soluble in organic solvents like acetonitrile or DMF. Fluorine’s electronegativity may slightly improve aqueous solubility via polar interactions .

Table 3: Physicochemical Comparison

| Compound | Molecular Weight (g/mol) | Water Solubility | Organic Solubility |

|---|---|---|---|

| 2-Nitrobenzoate (2NB) | 167.12 | Insoluble | Ethanol, DMSO |

| 4-Nitrophenyl 4-fluorobenzoate | 261.21 | Insoluble | DMF, Acetonitrile |

| This compound* | ~275 | Insoluble | DMF, Chloroform |

*Estimated based on structural analogs .

Biological Activity

4-Fluorophenyl 2-nitrobenzoate is an organic compound that has garnered attention for its diverse biological activities. This compound is characterized by the presence of a fluorinated phenyl group and a nitrobenzoate moiety, which contribute to its unique chemical properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₉FNO₄

- Molecular Weight : 251.20 g/mol

- Structure : Contains a fluorine atom on the phenyl ring and a nitro group attached to the benzoate structure.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Enzyme Interaction : The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or proteins, influencing metabolic pathways.

- Antimicrobial Activity : Nitrobenzoates are known to inhibit bacterial growth by disrupting cell wall synthesis or interfering with protein function.

- Anticancer Potential : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, potentially through apoptosis induction.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. Its effectiveness varies depending on the concentration and specific organism tested.

| Organism | MIC (μg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | 16 | Significant |

| Candida albicans | 64 | Moderate |

The compound's structure-activity relationship (SAR) suggests that the presence of the fluorine atom enhances lipophilicity, which may improve membrane penetration and increase antimicrobial efficacy .

Anticancer Activity

In vitro studies have evaluated the anticancer potential of this compound against various cancer cell lines. The findings indicate that this compound can induce cytotoxic effects, although specific IC50 values vary by cell type.

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| HeLa | 15 | Cytotoxic |

| MCF-7 | 20 | Moderate cytotoxicity |

| A549 | 25 | Low cytotoxicity |

These results highlight the need for further research to optimize its structure for enhanced anticancer activity .

Case Studies

- Antimicrobial Evaluation : A study conducted on a series of nitrobenzoates, including this compound, demonstrated significant activity against both gram-positive and gram-negative bacteria. The study utilized a microdilution method to determine MIC values, confirming its potential as an antimicrobial agent .

- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of various derivatives of nitrobenzoates in cancer cell lines. The results indicated that derivatives with similar structures exhibited varying degrees of cytotoxicity, suggesting that modifications in substituents could enhance their therapeutic profiles .

Q & A

Q. What comparative studies exist between this compound and its chloro/methyl analogues in click chemistry applications?

- Methodological Answer : Design a reactivity matrix:

| Substituent | Reaction Rate (CuAAC) | Byproduct Formation |

|---|---|---|

| –F | Moderate | Low (stable C–F) |

| –Cl | Fast (C–Cl lability) | High |

| –CH | Slow (steric hindrance) | Moderate |

Q. How can researchers identify degradation products of this compound under hydrolytic conditions?

- Methodological Answer : Simulate hydrolysis at pH 2–12 (37°C, 24 hr) and analyze via LC-MS/MS. Major products include 2-nitrobenzoic acid (m/z 166) and 4-fluorophenol (m/z 112). Use isotopic labeling (O-HO) to confirm ester cleavage pathways .

Q. What computational tools predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.